molecular formula C21H21NO B13615096 (3E,5E)-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one

(3E,5E)-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one

Cat. No.: B13615096
M. Wt: 303.4 g/mol
InChI Key: PKCYYPHSCUSQDK-AYKLPDECSA-N
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Description

(3E,5E)-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one is an organic compound characterized by its unique structure, which includes two 4-methylphenyl groups attached to a piperidin-4-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E,5E)-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one typically involves the condensation of 4-methylbenzaldehyde with piperidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed to facilitate the formation of the desired product. The reaction can be represented as follows:

Piperidin-4-one+2×4-methylbenzaldehydeThis compound\text{Piperidin-4-one} + 2 \times \text{4-methylbenzaldehyde} \rightarrow \text{this compound} Piperidin-4-one+2×4-methylbenzaldehyde→this compound

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3E,5E)-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction can lead to the formation of alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H₂SO₄) or iron(III) chloride (FeCl₃).

Major Products

    Oxidation: Formation of 4-methylbenzoic acid or related ketones.

    Reduction: Formation of 4-methylbenzyl alcohol or related amines.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, (3E,5E)-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme interactions and receptor binding. Its structure can be modified to create analogs that may serve as inhibitors or activators of specific biological pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of (3E,5E)-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate
  • Thiophene derivatives
  • Benzothiazole compounds

Uniqueness

(3E,5E)-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one is unique due to its dual aromatic substitution and the presence of a piperidin-4-one core. This combination of structural features provides distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C21H21NO

Molecular Weight

303.4 g/mol

IUPAC Name

(3E,5E)-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one

InChI

InChI=1S/C21H21NO/c1-15-3-7-17(8-4-15)11-19-13-22-14-20(21(19)23)12-18-9-5-16(2)6-10-18/h3-12,22H,13-14H2,1-2H3/b19-11+,20-12+

InChI Key

PKCYYPHSCUSQDK-AYKLPDECSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(=O)/C(=C/C3=CC=C(C=C3)C)/CNC2

Canonical SMILES

CC1=CC=C(C=C1)C=C2CNCC(=CC3=CC=C(C=C3)C)C2=O

Origin of Product

United States

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